molecular formula C9H15NOSi B14186754 1-Methoxy-N,1-dimethyl-1-phenylsilanamine CAS No. 923561-02-8

1-Methoxy-N,1-dimethyl-1-phenylsilanamine

Cat. No.: B14186754
CAS No.: 923561-02-8
M. Wt: 181.31 g/mol
InChI Key: VOXPBDYPABMPII-UHFFFAOYSA-N
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Description

1-Methoxy-N,1-dimethyl-1-phenylsilanamine is an organosilicon compound that features a silicon atom bonded to a phenyl group, a methoxy group, and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-N,1-dimethyl-1-phenylsilanamine can be synthesized through several methods. One common approach involves the reaction of phenylsilane with dimethylamine and methanol under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction is carried out at elevated temperatures and may require an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-N,1-dimethyl-1-phenylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or bromine can facilitate substitution reactions.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Hydroxyl-substituted silanes.

    Substitution: Halogenated or alkylated silanes.

Scientific Research Applications

1-Methoxy-N,1-dimethyl-1-phenylsilanamine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: The compound can be employed in the modification of biomolecules for enhanced stability and functionality.

    Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methoxy-N,1-dimethyl-1-phenylsilanamine involves its ability to form stable bonds with various substrates. The silicon atom’s ability to form strong bonds with carbon, oxygen, and nitrogen atoms makes it a versatile reagent in chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the substituents attached to the silicon atom.

Comparison with Similar Compounds

    1,1-Dimethoxy-N,N-dimethylmethanamine: This compound is similar in structure but lacks the phenyl group.

    Trimethylsilyl derivatives: These compounds have similar reactivity but differ in the substituents attached to the silicon atom.

Uniqueness: 1-Methoxy-N,1-dimethyl-1-phenylsilanamine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in specific synthetic applications where other silicon-based compounds may not be as effective.

Properties

CAS No.

923561-02-8

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

N-(methoxy-methyl-phenylsilyl)methanamine

InChI

InChI=1S/C9H15NOSi/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

VOXPBDYPABMPII-UHFFFAOYSA-N

Canonical SMILES

CN[Si](C)(C1=CC=CC=C1)OC

Origin of Product

United States

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